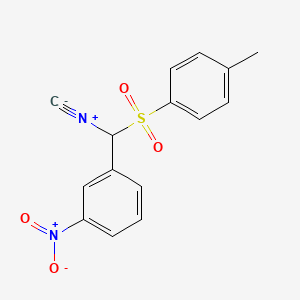

1-(Isocyano(tosyl)methyl)-3-nitrobenzene

Descripción general

Descripción

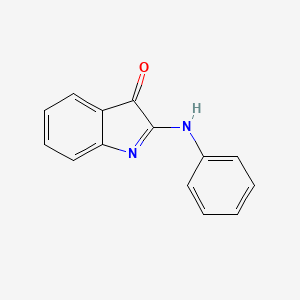

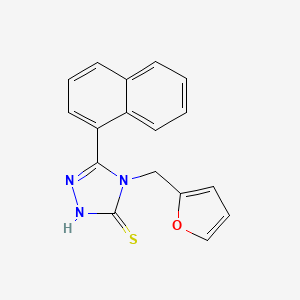

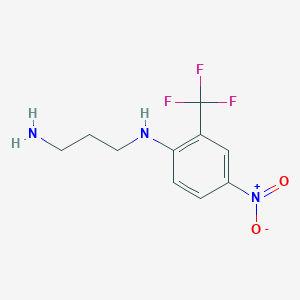

“1-(Isocyano(tosyl)methyl)-3-nitrobenzene” is a chemical compound that contains an isocyanide group, a tosyl group, and a nitro group . The isocyanide group is known for its unique reactivity and has been used in various chemical reactions .

Synthesis Analysis

The synthesis of compounds similar to “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” has been reported in the literature . These compounds are typically synthesized through dehydration of the corresponding N-(1-tosyl-1-alkenyl)formamides, which are reaction products of tosylmethyl isocyanide and aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” can be analyzed based on its IUPAC name and the general properties of its functional groups . The isocyanide group may serve as both a nucleophile and an electrophile in chemical reactions .

Chemical Reactions Analysis

Isocyanides, such as the one present in “1-(Isocyano(tosyl)methyl)-3-nitrobenzene”, can undergo various reactions, such as multicomponent reactions, α-addition reactions, [4 + 1] cycloaddition reactions, and more .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Isocyano(tosyl)methyl)-3-nitrobenzene” can be inferred from its molecular structure . For example, it has a molecular weight of 285.4 g/mol and a topological polar surface area of 46.9 Ų .

Aplicaciones Científicas De Investigación

Infrared Spectroscopy Probe

The isonitrile group in compounds like 1-(Isocyano(tosyl)methyl)-3-nitrobenzene can be utilized as an effective infrared probe. Studies have shown that the vibrational characteristics of isonitrile compounds are sensitive to their local environments, making them useful for investigating molecular interactions and environments through infrared spectroscopy .

Medicinal Chemistry

Isocyanides have a rich history in medicinal chemistry due to their metal coordinating properties. They have been used in the development of antibacterial, antifungal, antimalarial, and antitumor compounds. The isocyanide group in 1-(Isocyano(tosyl)methyl)-3-nitrobenzene could potentially be exploited as an unconventional pharmacophore, particularly as a metal coordinating warhead in drug design .

Mecanismo De Acción

Target of Action

Isocyanides, in general, have been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are known to interact with metal atoms due to their strong coordinating properties .

Mode of Action

Isocyanides are known for their unusual reactivity in organic chemistry, which is attributed to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity allows isocyanides to undergo a variety of reactions, potentially leading to changes in their targets .

Biochemical Pathways

Isocyanides are known to interact with various biochemical pathways due to their strong coordinating properties

Pharmacokinetics

Isocyanides have been erroneously considered either too reactive or metabolically unstable by medicinal chemists

Result of Action

Isocyanides are known for their potent biological activity, including antibacterial, antifungal, antimalarial, antifouling, and antitumoral effects

Action Environment

Isocyanides are known to be reactive and potentially unstable

Direcciones Futuras

Isocyanides, including “1-(Isocyano(tosyl)methyl)-3-nitrobenzene”, have potential in many areas of drug discovery and could be considered in the design of future drugs . Additionally, new synthetic methodologies involving isocyanides are being developed, which could expand the scope of their applications .

Propiedades

IUPAC Name |

1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVLATNYQZFZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378050 | |

| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |

CAS RN |

1029104-25-3 | |

| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)